REACTION_CXSMILES
|
C([N:8]1[CH2:12][CH2:11][C:10]([CH2:15][NH:16][CH2:17]CC2C=CC=CC=2)([O:13][CH3:14])[CH2:9]1)C1C=CC=CC=1>CO.Cl.[Pd]>[CH3:14][O:13][C:10]1([CH2:15][NH:16][CH3:17])[CH2:11][CH2:12][NH:8][CH2:9]1
|
Name
|
1-benzyl-3-benzylmethylaminomethyl-3-methoxypyrrolidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CC1)(OC)CNCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated
|
Type
|
ADDITION
|
Details
|
a solution of 3 g of KOH in 50 ml of methanol are added
|
Type
|
FILTRATION
|
Details
|
KCl is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Name
|
|
Type
|
|
Smiles
|
COC1(CNCC1)CNC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |